molecular formula C14H16ClN3 B4912374 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B4912374
M. Wt: 261.75 g/mol
InChI Key: CMEIXYXWGWFXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with naphthoquinone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1H-imidazole
  • 2-methylimidazole
  • 4,5-diphenylimidazole

Uniqueness

What sets 3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine hydrochloride apart from these similar compounds is its unique naphthoquinone moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

IUPAC Name

3-(1H-benzo[f]benzimidazol-2-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3.ClH/c15-7-3-6-14-16-12-8-10-4-1-2-5-11(10)9-13(12)17-14;/h1-2,4-5,8-9H,3,6-7,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEIXYXWGWFXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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